2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its fused ring structure, which includes a benzoimidazole and thiazole moiety, and a carbaldehyde functional group. The presence of the 3,4-dimethoxyphenyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under oxidative conditions to yield the desired benzoimidazothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to improve yield and reduce reaction times . These methods are advantageous for their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting antimycobacterial activity . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the core structure but differ in the substituents on the phenyl ring or the functional groups attached to the thiazole moiety.
Imidazo[2,1-b]thiazole derivatives: Similar in structure but lack the benzo fusion, which can affect their biological activity and chemical properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to the presence of the 3,4-dimethoxyphenyl group and the carbaldehyde functional group. These features enhance its reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H14N2O3S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17-13(10-21)20-12-5-3-4-6-16(12)24-18(20)19-17/h3-10H,1-2H3 |
InChI Key |
OMLCPOXMDBFUFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O)OC |
Origin of Product |
United States |
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